molecular formula C25H30N2O6S B12144339 4-[(E)-hydroxy{1-(2-methoxyethyl)-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methyl]-N,N-dimethylbenzenesulfonamide

4-[(E)-hydroxy{1-(2-methoxyethyl)-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}methyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B12144339
M. Wt: 486.6 g/mol
InChI Key: SXQOGDSSXGRNOL-XTQSDGFTSA-N
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Description

4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

    Introduction of the Hydroxy and Methoxyethyl Groups: These groups can be introduced through nucleophilic substitution reactions, where appropriate alcohols or ethers react with the intermediate compounds.

    Formation of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with a dimethylamine to form the sulfonamide linkage.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure could interact with specific biological targets.

    Materials Science: The compound’s unique functional groups could make it useful in the development of new materials with specific properties, such as conductivity or reactivity.

    Biological Research: It could be used as a probe or tool compound to study various biological processes, particularly those involving the functional groups present in its structure.

Mechanism of Action

The mechanism of action of 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide
  • 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide

Uniqueness

The uniqueness of 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrole-3-carbonyl]-N,N-dimethylbenzene-1-sulfonamide lies in its combination of functional groups, which can confer specific reactivity and interactions not seen in other compounds

Properties

Molecular Formula

C25H30N2O6S

Molecular Weight

486.6 g/mol

IUPAC Name

4-[(E)-hydroxy-[1-(2-methoxyethyl)-4,5-dioxo-2-(4-propan-2-ylphenyl)pyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H30N2O6S/c1-16(2)17-6-8-18(9-7-17)22-21(24(29)25(30)27(22)14-15-33-5)23(28)19-10-12-20(13-11-19)34(31,32)26(3)4/h6-13,16,22,28H,14-15H2,1-5H3/b23-21+

InChI Key

SXQOGDSSXGRNOL-XTQSDGFTSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)S(=O)(=O)N(C)C)\O)/C(=O)C(=O)N2CCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)S(=O)(=O)N(C)C)O)C(=O)C(=O)N2CCOC

Origin of Product

United States

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